molecular formula C10H15BrClNO B3078563 [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 1052525-13-9

[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B3078563
CAS No.: 1052525-13-9
M. Wt: 280.59 g/mol
InChI Key: MFBXMWHGCHZIQY-UHFFFAOYSA-N
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Description

[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride: is a chemical compound with the molecular formula C10H14BrNO·HCl. It is a brominated derivative of phenoxyethylamine and is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique chemical properties, which make it valuable in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form de-brominated or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenoxyethylamine oxides.

    Reduction: Formation of ethylphenoxyethylamine.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry: [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is used as a building block in the synthesis of various organic compounds. Its brominated structure makes it a versatile intermediate in the preparation of more complex molecules.

Biology: In biological research, the compound is used to study the effects of brominated phenoxyethylamines on biological systems. It serves as a model compound to understand the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom in the structure plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride
  • [2-(4-Fluorophenoxy)ethyl]ethylamine hydrochloride
  • [2-(4-Iodophenoxy)ethyl]ethylamine hydrochloride

Comparison: Compared to its chlorinated, fluorinated, and iodinated analogs, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and different electronegativity compared to chlorine, fluorine, and iodine result in distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other halogenated compounds may not be as effective.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXMWHGCHZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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